molecular formula C14H16N2O3 B5378722 1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea

1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea

Cat. No.: B5378722
M. Wt: 260.29 g/mol
InChI Key: VEIJCGBOBLIAKI-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea is an organic compound that features a urea linkage between an ethoxy-substituted phenyl group and a furan-2-ylmethyl group

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-18-13-8-4-3-7-12(13)16-14(17)15-10-11-6-5-9-19-11/h3-9H,2,10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIJCGBOBLIAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330797
Record name 1-(2-ethoxyphenyl)-3-(furan-2-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797258
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899009-81-5
Record name 1-(2-ethoxyphenyl)-3-(furan-2-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 2-ethoxyaniline with furan-2-carboxaldehyde to form an intermediate Schiff base, which is then treated with an isocyanate to yield the final urea derivative. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. Common synthetic routes involve the reaction of furan derivatives with isocyanates, yielding urea compounds that can be further modified to enhance their properties or functionalities.

Table 1: Synthetic Routes and Reactions

Reaction TypeDescriptionCommon Conditions
Oxidation Converts furan moiety to furanonesPotassium permanganate, acidic medium
Reduction Reduces urea to form aminesLithium aluminum hydride
Substitution Electrophilic substitution on aromatic ringsBromine or nitric acid under heat

Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study: Anticancer Activity

A study explored the anticancer properties of furan derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant cytotoxic effects with IC50 values comparable to established chemotherapeutics. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development. Its ability to inhibit specific enzymes involved in disease pathways has been investigated, particularly in the context of urease inhibition, which is relevant for treating conditions like urinary tract infections.

Table 2: Urease Inhibition Activity

CompoundIC50 Value (µM)Reference
This compound18.75 ± 0.85Current Study
Thiourea21.25 ± 0.15Comparative Study

Industrial Applications

In industry, derivatives of this compound are being explored for their utility in developing new materials and catalysts. The unique combination of ethoxy and furan moieties can enhance the performance of polymers and other materials used in various applications.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a thiophene ring instead of a furan ring.

    1-(2-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea is unique due to the combination of its ethoxy-substituted phenyl group and furan-2-ylmethyl group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Biological Activity

1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The compound features a urea moiety substituted with an ethoxyphenyl group and a furan-2-ylmethyl group. This unique structure may influence its biological interactions and reactivity.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects against Staphylococcus aureus, Escherichia coli, and Salmonella typhi.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Salmonella typhi4 µg/mL

These results suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains of bacteria .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. It was tested against human cancer cell lines using the MTT assay, revealing that it can inhibit cell proliferation effectively without significant toxicity to normal cells.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)Remarks
HeLa12Moderate sensitivity
MCF-715High sensitivity
HaCaT (normal cells)>100Non-cytotoxic

The selectivity index indicates that the compound preferentially affects cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve the following pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to proliferation and survival.
  • Receptor Interaction : It could interact with cellular receptors that modulate growth factors or cytokine signaling.
  • Gene Expression Modulation : Changes in gene expression profiles have been noted, suggesting potential effects on cellular metabolism and apoptosis .

Comparative Analysis

When compared to similar compounds such as 1-(2-Methoxyphenyl)-3-(furan-2-ylmethyl)urea and 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea, the ethoxy-substituted derivative shows enhanced antimicrobial and anticancer activities. The presence of the ethoxy group appears to improve solubility and bioavailability, which may contribute to its superior efficacy .

Table 3: Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC)Cytotoxicity (IC50)
This compound4–16 µg/mL12–15 µM
1-(2-Methoxyphenyl)-3-(furan-2-ylmethyl)urea>16 µg/mL>50 µM
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea>16 µg/mL>40 µM

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea, and what are their mechanistic considerations?

Methodological Answer: The compound can be synthesized via two primary routes:

  • Isocyanate coupling: React 2-ethoxyphenylamine with triphosgene to generate the corresponding aryl isocyanate in situ, followed by addition of furfurylamine. This method requires anhydrous conditions and a base (e.g., trimethylamine) to scavenge HCl byproducts .
  • Carbamate intermediate: Form a phenyl carbamate intermediate from 2-ethoxyphenylamine and triphosgene, then substitute with furfurylamine. This two-step approach improves control over reactive intermediates but may reduce overall yield compared to one-pot methods .
    Mechanistically, both routes hinge on nucleophilic attack by the amine on the electrophilic carbonyl carbon of the isocyanate or carbamate.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • FTIR: Confirm the urea carbonyl stretch (~1640–1680 cm⁻¹) and absence of isocyanate peaks (~2200 cm⁻¹). Ether (C-O-C) and furan ring vibrations (~1500–1600 cm⁻¹) provide additional structural validation .
  • NMR: 1^1H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and furan methylene protons (δ ~4.3 ppm). 13^{13}C NMR identifies the urea carbonyl (~155 ppm) and ethoxy carbon (~63 ppm) .
  • HRMS: Validates molecular formula accuracy (e.g., [M+H]+^+ for C15_{15}H17_{17}N2_2O3_3 requires m/z 285.1239) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield, especially with moisture-sensitive intermediates?

Methodological Answer:

  • Moisture control: Use Schlenk lines or gloveboxes for isocyanate generation, as traces of water hydrolyze intermediates to ureas prematurely .
  • Catalytic bases: Employ Hunig’s base (DIEA) instead of trimethylamine to reduce side reactions; its steric bulk minimizes nucleophilic interference .
  • Solvent selection: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of aromatic intermediates while maintaining inertness.
  • Temperature modulation: Lower temperatures (0–5°C) stabilize isocyanates, while gradual warming (to 25°C) drives coupling completion .

Q. What computational methods predict the biological activity of urea derivatives like this compound?

Methodological Answer:

  • Molecular docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., kinase inhibitors). The furan ring’s π-π stacking and urea’s hydrogen-bonding capacity are critical for binding affinity .
  • QSAR modeling: Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity. The ethoxy group’s hydrophobicity and furan’s electron-rich nature influence bioavailability .
  • MD simulations: Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS). Pay attention to urea’s conformational flexibility in aqueous environments .

Q. How can crystallographic data resolve contradictions in structural characterization?

Methodological Answer:

  • Single-crystal X-ray diffraction: Resolves bond lengths/angles (e.g., urea C=O distance ~1.23 Å) and confirms regiochemistry. For example, it can distinguish between N-substitution patterns in ambiguous NMR spectra .
  • Twinned data refinement: Use SHELXL for high-resolution data (<1.0 Å) to correct for crystal twinning, a common issue with planar urea derivatives .
  • Comparative analysis: Overlay experimental structures with DFT-optimized geometries (e.g., using Gaussian 16) to validate torsional angles and hydrogen-bond networks .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Stoichiometric precision: Limit excess triphosgene (<1.1 eq) to avoid dichlorocarbamate byproducts.
  • Purification protocols: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound from dimeric ureas or unreacted amines .
  • In-line analytics: Implement HPLC-MS to monitor reaction progress and quench at optimal conversion (~85–90%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Re-evaluate force fields: Adjust partial charges in docking simulations to account for urea’s resonance stabilization, which affects electrostatic interactions .
  • Solvent effects: Include explicit water molecules in MD simulations to model hydrogen-bond competition, which experimental assays (e.g., SPR) may overlook .
  • Off-target screening: Use proteome-wide affinity assays (e.g., thermal shift) to identify unintended targets that explain unexpected activity .

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